6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-8-6-5(1)3-7-4-9-6/h3-4H,1-2H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANGDCFLXUDHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278461 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-98-8 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 6,7 Dihydro 5h Pyrrolo 2,3 D Pyrimidine
Strategic Approaches to the 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine Core Synthesis
The construction of the bicyclic this compound core is a key challenge that has been addressed through various innovative synthetic routes. These methods focus on efficiency, atom economy, and the ability to introduce molecular diversity.
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single pot to form a complex product, represent a highly efficient strategy for heterocyclic synthesis. researchgate.netresearchgate.net These reactions are prized for their high atom economy and ability to rapidly generate diverse molecular libraries. researchgate.net While specific MCRs for the direct synthesis of the saturated this compound are not extensively detailed, the principles are well-established in the synthesis of related fused pyrimidine (B1678525) systems.
For instance, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for creating dipeptide-like structures that can undergo subsequent cyclization to form various heterocycles. researchgate.net The synthesis of pyrido[2,3-d]pyrimidines, which share the pyrimidine ring with the target scaffold, has been mechanistically studied, revealing a process involving Knoevenagel condensation followed by a Michael addition and cyclization. nih.gov Such strategies, often employing versatile building blocks like 6-aminouracil, highlight the potential for MCRs to be adapted for the construction of the pyrrolopyrimidine core through careful selection of reactants that would ultimately form the five-membered dihydropyrrole ring. researchgate.net
Intramolecular cyclization and cyclocondensation reactions are fundamental strategies for forming the bicyclic pyrrolopyrimidine system from appropriately substituted precursors. These methods involve the formation of one of the rings onto a pre-existing, functionalized ring.
One established pathway involves the reaction of a substituted pyrimidine with a component capable of forming the pyrrolidine (B122466) ring. For example, an improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key precursor, starts from 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine, which undergoes an acid-catalyzed intramolecular cyclization to form the pyrrole (B145914) ring. chemicalbook.com Subsequent reduction of the pyrrole ring would yield the desired dihydro-pyrrolopyrimidine core.
Another approach involves the base-catalyzed intramolecular cyclization of substituted uracil (B121893) derivatives. rsc.org For example, 6-(2-arylethyl)-5-nitrouracils can undergo cyclization to form 8-aryl-7-hydroxy-9-deazaxanthines (a type of pyrrolo[3,2-d]pyrimidine). rsc.org A similar strategy, starting with a suitably functionalized 2-aminopyrrolidine precursor followed by condensation with a three-carbon unit, can be envisioned for the formation of the this compound ring system. A facile synthesis of dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives, which are structurally related, utilizes a Pictet-Spengler-type reaction followed by cyclization with hydrazine (B178648) hydrate (B1144303) to create a fused pyridazine (B1198779) ring, demonstrating the power of sequential cyclization strategies. acs.org
In the multistep synthesis of complex molecules like substituted pyrrolopyrimidines, protecting groups are essential tools to ensure chemoselectivity. wikipedia.org They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. youtube.com The pyrrole nitrogen of the pyrrolo[2,3-d]pyrimidine scaffold is frequently protected during synthetic sequences to control its reactivity and prevent unwanted side reactions.
A commonly used protecting group for this purpose is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group. mdpi.com For instance, in the synthesis of certain Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, the starting material 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is first protected with a SEM group at the N7 position. mdpi.com This allows for subsequent nucleophilic aromatic substitution at the C4 position without interference from the N-H proton. The SEM group is robust enough to withstand various reaction conditions but can be reliably removed at a later stage, typically using acidic conditions or fluoride (B91410) reagents, to yield the final product. mdpi.com Other common nitrogen protecting groups include the benzyl (B1604629) (Bn) and p-methoxybenzyl (PMB) groups, which are typically removed by hydrogenolysis. wikipedia.org
Derivatization Strategies and Functionalization of the this compound Scaffold
Once the core scaffold is synthesized, its derivatization and functionalization are crucial for tuning its physicochemical and biological properties. This is often accomplished through site-selective introduction of various substituents.
The functionalization of the this compound core can be achieved at several positions, allowing for extensive structure-activity relationship (SAR) studies. The 4-position of the pyrimidine ring is a common site for modification. Starting from a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate, a variety of amine nucleophiles can be introduced via nucleophilic aromatic substitution (SNAr) reactions. chemicalbook.commdpi.com This approach has been used to synthesize a range of N-substituted analogs. mdpi.com
Further functionalization can be achieved on the pyrrolidine portion of the molecule. In the development of selective CDK2 inhibitors, a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core was utilized. nih.gov Extensive SAR studies explored the effect of substituents at the R² position (the lactam nitrogen), where various cyclic and acyclic groups were introduced to optimize potency and selectivity. nih.gov For example, replacing a cyclopentyl group with an aryl moiety was found to be less tolerated, whereas expanding the ring or introducing specific stereoisomers like (1S, 3R)-hydroxycyclohexane significantly impacted the compound's activity profile. nih.gov
Another strategy involves the condensation of a carbonyl group on the pyrimidine ring with various amines to form imines. A Tf₂O/2-methoxypyridine-mediated reaction has been successfully employed to synthesize a series of (E)-N-aryl-pyrrolo[2,3-d]pyrimidin-4-imines in good yields (45–99%). mdpi.com
Table 1: Examples of Synthesized 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Analogs and their CDK2 Inhibitory Potency nih.gov
| Entry | R¹ Substituent | R² Substituent | CDK2 IC₅₀ (nM) |
| 1 | Spirocyclopropyl | Cyclopentyl | 1.8 |
| 2 | Spirocyclopropyl | Methyl | 120 |
| 3 | Spirocyclopropyl | Ethyl | 210 |
| 4 | Spirocyclopropyl | Dimethyl | 2.0 |
| 5 | Spirocyclopropyl | Cyclohexyl | 1.9 |
| 6 | Spirocyclopropyl | Phenyl | 500 |
| 7 | Spirocyclopropyl | Tetrahydropyran | 2200 |
| 8 | Spirocyclopropyl | 2-Methylcyclopentyl | 1.1 |
Table 2: Synthesis of (E)-pyrrolo[2,3-d]pyrimidine-imine Derivatives mdpi.com
| Compound | R¹ | R² | Yield (%) |
| 8a | -(CH₂)₄- | 4-Cl C₆H₄ | 45 |
| 8b | -(CH₂)₄- | 4-F C₆H₄ | 48 |
| 8e | -(CH₂)₄- | 4-CF₃ C₆H₄ | 61 |
| 8f | -(CH₂)₅- | 4-Br C₆H₄ | 99 |
| 8g | -(CH₂)₅- | 4-F C₆H₄ | 66 |
Controlling regioselectivity—the ability to functionalize a specific position in the presence of other potentially reactive sites—is a cornerstone of modern organic synthesis. For the pyrrolo[2,3-d]pyrimidine system, the electron-rich nature of the pyrrole ring, resulting from the replacement of the N7 atom of purine (B94841) with a carbon atom, opens up possibilities for selective C-H functionalization. nih.govresearchgate.net
A notable example is the palladium-catalyzed direct C-H diacetoxylation of pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net This method allows for the highly regioselective introduction of two acetoxy groups onto the pyrrole ring. Crucially, the study found that the amount of sodium iodide used in the reaction is a critical factor in controlling this unique regioselectivity. researchgate.net This protocol tolerates a wide range of functional groups and provides a direct route to oxygenated pyrrolopyrimidines, which can serve as versatile intermediates for further modifications. researchgate.net Such C-H functionalization strategies are powerful because they avoid the need for pre-functionalized substrates (e.g., halogenated or organometallic derivatives), leading to more efficient and atom-economical synthetic routes. rsc.org
Development of Novel Synthetic Routes to Specific this compound Derivative Classes
The exploration of novel synthetic methodologies for this compound derivatives has been driven by the quest for compounds with enhanced biological activity and the need for more efficient and environmentally benign chemical processes. Researchers have focused on creating specific classes of these derivatives, leading to the development of innovative synthetic routes that often employ metal-catalyzed cross-coupling reactions, multi-component reactions, and novel cyclization strategies. These approaches have enabled the synthesis of diverse libraries of compounds for various therapeutic applications.
One notable area of development has been the synthesis of tricyclic pyrrolo[2,3-d]pyrimidines, which are structurally related to the this compound core. These compounds have shown promise as antitumor agents. A series of pyrrolo[2,3-d]pyrimidine-imines and 3-halo-substituted pyrrolo[2,3-d]pyrimidinones have been prepared in high yields through carbonyl-amine condensation and carbon-halogen bond formation. mdpi.com For instance, the reaction of appropriate starting materials with triflic anhydride (B1165640) (Tf2O) followed by the addition of aromatic amines leads to the formation of pyrrolo[2,3-d]pyrimidine-imines. mdpi.com
Another significant advancement is the development of green synthetic routes. One such method utilizes β-cyclodextrin as a reusable promoter in water, an eco-friendly solvent. rsc.org This approach offers high atom economy, mild reaction conditions, and good yields of the desired pyrrolo[2,3-d]pyrimidine derivatives in short reaction times. rsc.org
The synthesis of 5-hydroxy-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives represents another important class. A two-step procedure has been developed starting from 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine. clockss.org The initial step involves the lithiation at the 5-position of the pyrimidine ring and subsequent reaction with α-keto esters. The resulting intermediates are then treated with primary aliphatic amines to yield the target 5-hydroxy-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones. clockss.org This method is notable for being the first to introduce a hydroxyl group at the 5-position of this particular scaffold. clockss.org
Furthermore, the synthesis of N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines has been achieved as potential multiple receptor tyrosine kinase inhibitors. nih.gov The synthetic strategy involves a bis-electrophilic cyclization to form the substituted pyrrolo[2,3-d]pyrimidine core, followed by chlorination and subsequent substitution at the 4-position with various anilines. nih.gov
Modern catalytic methods, such as the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, have been instrumental in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. For example, a series of pyrrolo[2,3-d]pyrimidine derivatives designed as covalent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) were synthesized using optimized Buchwald-Hartwig C-N cross-coupling reactions. nih.gov Similarly, Suzuki-Miyaura cross-coupling has been employed to introduce aryl and heteroaryl moieties at specific positions of the pyrrolo[2,3-d]pyrimidine nucleus, expanding the chemical diversity of the synthesized compounds. mdpi.comnih.gov
The development of highly selective CDK2 inhibitors based on the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold highlights the importance of scaffold hopping in drug discovery. nih.gov Starting from a high-throughput screening hit, researchers successfully transitioned to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, which demonstrated improved selectivity within the cyclin-dependent kinase family. nih.gov
The following tables summarize some of the novel synthetic routes and the resulting derivative classes of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines and related compounds.
Table 1: Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidine-imines mdpi.com
| Starting Material (Derivative Class) | Reagents and Conditions | Product | Yield (%) |
|---|
Table 2: Synthesis of 3-Halo-Substituted Pyrrolopyrimidinones mdpi.com
| Starting Material (Derivative Class) | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 6a or 6b | N-halosuccinimide (NXS), DCM, rt, 1 h | 3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (10a) | 77 |
| 6a or 6b | N-halosuccinimide (NXS), DCM, rt, 1 h | 3-Bromo-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (10b) | 56 |
| 6a or 6b | N-halosuccinimide (NXS), DCM, rt, 1 h | 2-(4-Chlorophenyl)-3-iodo-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (10c) | - |
| 6a or 6b | N-halosuccinimide (NXS), DCM, rt, 1 h | 2-(4-Bromophenyl)-3-chloro-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one (10d) | - |
Table 3: Two-Step Synthesis of 5-Hydroxy-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives clockss.org
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine | LDA, α-keto esters | 2-Hydroxy-2-(pyrimidin-5-yl)carboxylic acid ester derivatives |
| 2 | 2-Hydroxy-2-(pyrimidin-5-yl)carboxylic acid ester derivatives | Primary aliphatic amines, Et₃N | 7-Alkyl-5-hydroxy-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives |
Table 4: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives via Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Starting Material | Reagents and Conditions | Product Class | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig C-N Cross-Coupling | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Substituted anilines, Pd catalyst, ligand, base | C4-amino substituted pyrrolo[2,3-d]pyrimidines | nih.gov |
| Suzuki-Miyaura Cross-Coupling | 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | Boronic acids, Pd catalyst, base | C6-aryl/heteroaryl substituted pyrrolo[2,3-d]pyrimidines | nih.gov |
| Suzuki-Miyaura Cross-Coupling | SEM-protected iodinated pyrrolopyrimidine | 6-chloro-3-pyridyl boronic acid, Pd(dppf)₂Cl₂, EtOH/H₂O | C-6 substituted pyrrolo[2,3-d]pyrimidines | mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6,7 Dihydro 5h Pyrrolo 2,3 D Pyrimidine Derivatives
Systematic Elucidation of Structure-Activity Relationships in 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine Series
Systematic structure-activity relationship (SAR) studies have been pivotal in optimizing the potency and selectivity of compounds built around the this compound core. These investigations typically involve methodical modification of various positions on the heterocyclic system to probe interactions with biological targets.
For instance, in the development of inhibitors for cyclin-dependent kinase 2 (CDK2), a scaffold hopping approach led to the identification of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, which demonstrated promising initial selectivity. nih.gov Extensive SAR studies revealed that methyl substitution on a benzenesulfonamide (B165840) moiety and the introduction of various lactam substituents, such as (1S, 3R)-hydroxycyclohexane, were crucial for enhancing selectivity against other kinases like CDK1, 4, 6, 7, and 9. nih.gov
In the pursuit of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives were synthesized and evaluated. nih.gov This systematic exploration identified compound 5g as a highly potent inhibitor with an IC₅₀ value of 0.007 μM against ATR kinase. nih.gov
Similarly, research into G protein-coupled receptor 119 (GPR119) agonists utilized the this compound scaffold. nih.gov Lead optimization efforts culminated in the discovery of a potent and selective agonist, demonstrating the scaffold's versatility beyond kinase inhibition. nih.gov
The table below summarizes key SAR findings for different series of this compound derivatives, highlighting the impact of substitutions on biological activity.
| Target | Scaffold Core | Key Substitutions for Enhanced Activity | Reference |
| CDK2 | 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | Methyl on benzenesulfonamide; (1S, 3R)-hydroxycyclohexane on lactam | nih.gov |
| ATR Kinase | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine | Specific substitutions leading to compound 5g | nih.gov |
| GPR119 | This compound | 7-[2-fluoro-4-(methylsulfonyl)phenyl] and 4-oxy-piperidinecarboxylate | nih.gov |
| Necroptosis (RIPK1) | 6,7-Dihydro-5H-pyrrolo[1,2-b] nih.govnih.govnih.govtriazole | 7'-fluoro substitution; Morpholine fragment | nih.govrsc.org |
This table is based on data presented in the referenced articles.
Influence of Substituent Effects on Biological Activity and Selectivity Profiles
The biological activity and selectivity of this compound derivatives are profoundly influenced by the nature and position of their substituents. The strategic incorporation of different functional groups can modulate the compound's interaction with its target, improve its pharmacological profile, and mitigate off-target effects.
The electronic and steric properties of substituents play a critical role in defining the molecular function of these derivatives. Halogenation is a common strategy employed to enhance potency and selectivity. nih.gov For example, the addition of halogen atoms can influence the binding affinity of a tyrosine kinase inhibitor (TKI) to its target kinase. nih.gov In a series of necroptosis inhibitors based on a related 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govnih.govtriazole scaffold, introducing a fluorine substituent at the 7'-position led to enhanced activity, which was attributed to potential additional van der Waals interactions with the target protein, mRIPK1. nih.govrsc.org
Steric hindrance is another crucial factor. In the development of microtubule targeting agents based on a pyrrolo[3,2-d]pyrimidine scaffold, it was found that steric hindrance between a methyl group at the N5 position and another at the N4 position conformationally restricted the molecule, leading to increased potency. nih.gov Similarly, in the development of Colony-Stimulating Factor-1 Receptor (CSF1R) inhibitors, while the receptor tolerated small variations at the C-4 amine position, larger substituents like N-isopropyl or p-t-butyl abolished most of the activity, highlighting the steric constraints of the binding pocket. ntnu.no
Controlling the conformational flexibility of a ligand is a key strategy in drug design to enhance binding affinity and selectivity. By reducing the number of accessible conformations, the entropic penalty of binding is lowered, which can lead to a more potent compound.
A compelling example is seen in pyrrolo[3,2-d]pyrimidine derivatives developed as microtubule targeting agents. nih.gov Conformational restriction was achieved in two ways: first, by incorporating a flexible bond into a new ring system to create a tetrahydroquinoline derivative, and second, by N-methylation. Both strategies reduced the number of low-energy conformations available to the molecule and resulted in significantly increased potency. For instance, creating the tetrahydroquinoline derivative 4 from compound 1 increased potency more than twofold. nih.gov
In the context of CSF1R inhibitors, the binding mode of the pyrrolo[2,3-d]pyrimidine derivative 23 was elucidated through co-crystallography. ntnu.no The inhibitor was found to bind to the "DFG-out-like" conformation of the kinase. This specific conformation is an inactive state of the enzyme, and inhibitors that preferentially bind to such states are often highly selective. ntnu.no The pyrrole (B145914) NH of the core forms a crucial hydrogen bond with the carbonyl oxygen of Cys-666 in the hinge region of the kinase, an interaction that is likely responsible for the high inhibitory potency. ntnu.no
Ligand Efficiency and Scaffold Hopping as Design Principles for this compound Derivatives
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a ligand, guiding the selection of small, efficient fragments for lead optimization. Scaffold hopping involves replacing the core structure of a known ligand with a novel, isosteric scaffold to discover new chemical series with improved properties.
The this compound framework has been successfully identified through scaffold hopping. In the development of CDK2 inhibitors, a high-throughput screening hit was evolved via a successful scaffold hop to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core. nih.gov This new scaffold provided a significant improvement in initial selectivity within the CDK family, which was then further optimized. nih.gov
The pyrrolo[2,3-d]pyrimidine nucleus itself is a well-established bioisostere of adenine, the purine (B94841) base in ATP. rjeid.com This inherent structural similarity makes it an ideal starting point for designing inhibitors that compete with ATP for its binding site on kinases. This principle of bioisosteric replacement is a form of scaffold hopping that has proven highly effective in kinase inhibitor design. rjeid.com Further examples include scaffold hopping from thienopyrimidines to furano[2,3-d]pyrimidines to identify potent inhibitors of the carboxylesterase Notum, demonstrating the broad applicability of this design strategy. nih.gov
Metabolic Stability and Pharmacokinetic Considerations in this compound Lead Optimization
Optimizing metabolic stability and pharmacokinetic (PK) properties is essential for translating a potent inhibitor into a viable drug candidate. Derivatives of the this compound scaffold have been subjected to rigorous PK profiling to ensure they possess suitable characteristics for in vivo applications.
In the GPR119 agonist program, the lead compound GSK1104252A demonstrated excellent pharmacokinetic properties, supporting its evaluation in in vivo models. nih.gov Similarly, promising lead compounds for necroptosis inhibition and CSF1R inhibition underwent in vivo pharmacokinetic studies to confirm their oral exposure and stability. nih.govrsc.orgntnu.no
A detailed investigation into the metabolic fate of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one CDK2 inhibitors revealed that sulfonamide dealkylation was a primary metabolic liability. nih.gov To address this, medicinal chemists employed a strategy of targeted deuteration. By replacing hydrogen atoms with deuterium (B1214612) on the methyl group of the sulfonamide, the rate of oxidative metabolism at that site was significantly reduced. This "deuterium effect" successfully improved metabolic stability, as confirmed by in vitro microsomal assays. nih.gov
The table below shows a comparison of the metabolic profiles for a protonated compound (4f ) and its deuterated analogue (5f ).
| Compound | Species | % Parent Remaining (30 min) | % Demethylation |
| 4f (protonated) | Human Microsomes | - | 26% |
| 5f (deuterated) | Human Microsomes | 85% | 10% |
This table is adapted from data presented in "Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors." nih.gov
This targeted approach to block a specific metabolic pathway highlights the sophisticated strategies used in the lead optimization of this compound derivatives to enhance their drug-like properties. nih.gov
Mechanistic Investigations of Molecular Interactions and Biological Targeting by 6,7 Dihydro 5h Pyrrolo 2,3 D Pyrimidine Derivatives
Identification and Characterization of Biological Targets for 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine Derivatives
Derivatives of the this compound core have demonstrated a remarkable ability to interact with a diverse array of biological targets, leading to their investigation in multiple therapeutic areas. The structural resemblance of the pyrrolo[2,3-d]pyrimidine nucleus to adenine, a key component of ATP, makes it an ideal framework for developing inhibitors that target the ATP-binding sites of kinases. researchgate.net
Kinase Inhibition Mechanisms (e.g., PI3Kα, mTORC1/2, CDK2, ATR, EGFR, Her2, VEGFR2, PAK4)
The deazapurine framework of pyrrolopyrimidines allows them to function as ATP-competitive inhibitors for a wide range of kinases, which are crucial regulators of cellular processes. researchgate.net
PI3Kα and mTORC1/2: A series of 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives were designed as phosphoinositide 3-kinase α (PI3Kα) inhibitors through a scaffold hopping approach. One compound, 9c , exhibited high PI3Kα inhibitory activity with an IC50 of 113 ± 9 nM, which is comparable to the known inhibitor BEZ235. Furthermore, by optimizing a previously reported PI3Kα inhibitor, new 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives were developed as potent dual mTORC1/mTORC2 inhibitors. Compound 12q from this series showed excellent activity against mTOR kinase with an IC50 value of 54 nM.
CDK2: Starting from a high-throughput screening hit, a scaffold hop to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure led to the development of highly selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies resulted in compounds with over 200-fold selectivity for CDK2 over other CDKs like CDK1, 4, 6, 7, and 9. nih.gov
ATR: A series of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives have been identified as a new class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. One of the most potent compounds, 5g , displayed an IC50 value of 0.007 μM against ATR kinase. nih.gov These inhibitors are being explored for their potential in cancer therapy, particularly in tumors with deficiencies in the DNA damage response. researchgate.netnih.gov
EGFR, Her2, and VEGFR2: The pyrrolo[2,3-d]pyrimidine scaffold has been extensively utilized to develop inhibitors of key receptor tyrosine kinases. A novel class of 4,5-disubstituted-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-ones has been discovered as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) family, including Her2 (p185erbB). These compounds inhibit EGFR kinase activity at low nanomolar concentrations. Additionally, certain halogenated (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have shown significant activity against EGFR, Her2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Compound 5k from this series was identified as a potent multi-targeted inhibitor with IC50 values of 40 nM (EGFR), 85 nM (Her2), and 62 nM (VEGFR2). mdpi.com
PAK4: 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of p21-activated kinase 4 (PAK4). Molecular dynamics simulations and binding free energy calculations have been used to investigate the inhibitory mechanisms of these ATP-competitive inhibitors. semanticscholar.orgnih.gov The interactions are characterized by strong engagement with the hinge region and surrounding residues. semanticscholar.org
| Target Kinase | Derivative Series | Key Compound | IC50 Value |
| PI3Kα | 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | 9c | 113 ± 9 nM |
| mTOR | 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | 12q | 54 nM |
| CDK2 | 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | - | >200x selectivity |
| ATR | 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine | 5g | 0.007 µM |
| EGFR | Halogenated benzylidenebenzohydrazide | 5k | 40 nM |
| Her2 | Halogenated benzylidenebenzohydrazide | 5k | 85 nM |
| VEGFR2 | Halogenated benzylidenebenzohydrazide | 5k | 62 nM |
| PAK4 | 7H-pyrrolo[2,3-d]pyrimidine | - | - |
G Protein-Coupled Receptor (GPCR) Agonism (e.g., GPR119)
Beyond kinase inhibition, this compound derivatives have been identified as agonists for G protein-coupled receptor 119 (GPR119). GPR119 is expressed in pancreatic β-cells and intestinal L-cells, making it a therapeutic target for type 2 diabetes. Activation of GPR119 leads to increased intracellular cyclic AMP (cAMP), which in turn enhances glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
Lead optimization efforts led to the identification of a potent and selective GPR119 agonist, which demonstrated favorable pharmacokinetic properties and efficacy in improving glucose homeostasis in rodent models. This highlights the potential of this scaffold in developing treatments for metabolic disorders.
Antifolate Mechanisms and Purine (B94841) Biosynthesis Inhibition (e.g., DHFR, GARFT, AICARFT)
Certain pyrrolo[2,3-d]pyrimidine derivatives have been designed as antifolates, targeting key enzymes in the folate pathway and de novo purine biosynthesis. These pathways are critical for rapidly proliferating cells, such as cancer cells.
DHFR: A classical antifolate, N-{4-[(2-amino-6-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, was found to be a moderate inhibitor of human dihydrofolate reductase (DHFR) with an IC50 of 2.2 µM, in addition to being a potent inhibitor of thymidylate synthase. This demonstrates the potential for dual targeting within the folate pathway.
GARFT and AICARFT: 5-substituted and 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have been investigated as inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), two folate-dependent enzymes in the de novo purine biosynthesis pathway. Shifting the substituent from the 6- to the 5-position on the pyrrolo[2,3-d]pyrimidine ring system resulted in dual inhibition of both GARFTase and AICARFTase. This dual inhibition leads to a cytotoxic response in tumor cells through the depletion of purine nucleotides.
| Target Enzyme | Derivative Series | Mechanism of Action |
| DHFR | N-{4-[(2-amino-6-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid | Inhibition of dihydrofolate reduction |
| GARFTase | 6-substituted pyrrolo[2,3-d]pyrimidines | Inhibition of formyl transfer in purine biosynthesis |
| GARFTase & AICARFTase | 5-substituted pyrrolo[2,3-d]pyrimidines | Dual inhibition of formyl transfer steps in purine biosynthesis |
Other Enzymatic Interactions (e.g., MPS1)
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine structure have also been developed as inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint. A scaffold hopping approach led to the identification of a potent Mps1 inhibitor with an IC50 of 29 nM. This compound was shown to inhibit the phosphorylation of Mps1 both in vitro and in vivo and suppressed tumor growth in preclinical models of breast cancer.
Detailed Molecular Recognition and Binding Mode Analysis of this compound Ligands
The efficacy of this compound derivatives as inhibitors is intrinsically linked to their molecular interactions within the binding sites of their target proteins. Molecular docking and dynamics simulations have provided valuable insights into these interactions. semanticscholar.org
Characterization of Hydrogen Bonding Networks and Hydrophobic Interactions
Kinase Inhibitors: For kinase inhibitors, the pyrrolo[2,3-d]pyrimidine core typically forms crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine portion of ATP. nih.gov For instance, in the case of PAK4 inhibitors, molecular docking studies revealed that all four studied inhibitors formed double hydrogen bonds with Leu398 and a single hydrogen bond with Glu396 and Asp444 in the ATP binding pocket. nih.gov
Summary of Key Interactions:
Hydrogen Bonding: The pyrrolo[2,3-d]pyrimidine core consistently forms hydrogen bonds with the kinase hinge region. Substituents provide additional hydrogen bonding opportunities with other residues in the active site.
Hydrophobic Interactions: Aromatic and aliphatic substituents on the core structure engage in hydrophobic interactions with nonpolar residues, contributing significantly to binding affinity. The specific nature and positioning of these groups are critical for achieving high potency.
Discrimination Between Allosteric and Active Site Binding Mechanisms
The therapeutic efficacy of this compound derivatives is deeply rooted in their specific molecular interactions with target proteins, which can be broadly categorized into active site binding and allosteric binding. The particular mechanism employed dictates the nature of the biological response.
Active Site Binding: Many pyrrolo[2,3-d]pyrimidine derivatives function as competitive inhibitors, directly vying with endogenous ligands, such as ATP, for binding within the active site of a kinase. nih.gov Molecular dynamics simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4) have shown that these inhibitors interact strongly with the hinge region of the kinase, a critical component of the ATP-binding pocket. nih.gov This direct competition at the active site effectively blocks the phosphorylation of downstream substrates, thereby inhibiting the kinase's activity. The binding is further stabilized by interactions with β-sheets and charged residues surrounding the inhibitor. nih.gov
Allosteric Binding: In contrast to direct competition, some derivatives bind to allosteric sites, which are locations on the enzyme distinct from the active site. This type of binding induces a conformational change in the protein that alters the shape of the active site, thereby inhibiting its function. For instance, a pyrrolo[2,3-d]pyrimidine-based derivative, compound 59, has been identified as a type II inhibitor of RET kinase. nih.gov Type II inhibitors are known to bind to the inactive "DFG-out" conformation of the kinase, an allosteric site adjacent to the ATP pocket. nih.gov Computational studies have elucidated the binding pose of this compound, confirming its engagement with this allosteric pocket, which stabilizes the inactive state of the enzyme and prevents its catalytic activity. nih.gov
| Binding Mechanism | Target Example | Binding Site | Mode of Action | Key Interactions |
|---|---|---|---|---|
| Active Site (Competitive) | PAK4 | ATP-binding pocket | Directly blocks ATP from binding. | Strong interactions with the hinge region. nih.gov |
| Allosteric (Type II) | RET Kinase | "DFG-out" conformation (adjacent to active site) | Induces and stabilizes an inactive enzyme conformation. | Binds to an allosteric pocket, preventing the kinase from adopting its active form. nih.gov |
Cellular Pathway Modulation and Downstream Biological Effects Induced by this compound Derivatives
Derivatives of the this compound scaffold exert significant biological effects by modulating key cellular pathways. Their influence extends to the fundamental processes of cell division, programmed cell death, and metabolic regulation.
Influence on Cell Cycle Progression and Regulation
A primary mechanism through which these compounds exhibit anti-proliferative effects is by targeting the cell cycle machinery. The progression through the various phases of the cell cycle is tightly controlled by a family of enzymes known as cyclin-dependent kinases (CDKs). nih.gov Overactivity of CDKs is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.gov
Derivatives based on a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure have been developed as highly selective CDK2 inhibitors. nih.govresearchgate.net CDK2, in complex with cyclin E, is crucial for the transition from the G1 to the S phase of the cell cycle. researchgate.net By inhibiting CDK2, these compounds can halt the proliferation of cancer cells. For example, mechanistic studies on specific pyrrolo-pyrimidine scaffolds have demonstrated their ability to cause cell cycle arrest, particularly at the G2/M phase, as revealed by flow cytometric analysis of treated cancer cell lines. ekb.eg This arrest prevents the cells from undergoing mitosis, ultimately leading to a cessation of growth.
| Compound Class | Target Kinase | Cell Cycle Phase Affected | Biological Outcome |
|---|---|---|---|
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones | CDK2 nih.govresearchgate.net | G1/S Transition researchgate.net | Inhibition of cell division. nih.gov |
| N-pyrrole-pyrimidine-5-cyano derivatives | CDK2, CDK6 ekb.eg | G2/M Arrest ekb.eg | Blockade of mitosis. |
Mechanisms of Apoptosis Induction and Programmed Cell Death Pathways
Beyond halting the cell cycle, many pyrrolo[2,3-d]pyrimidine derivatives can actively induce apoptosis, or programmed cell death, in malignant cells. nih.govmerckmillipore.com This is a critical anti-cancer mechanism that eliminates damaged or unwanted cells. Mechanistic investigations have revealed that these compounds trigger the intrinsic apoptotic pathway. merckmillipore.com
Treatment of cancer cells with potent derivatives leads to a significant upregulation of pro-apoptotic proteins, such as Bax and the key executioner enzyme caspase-3. nih.govmdpi.com Simultaneously, these compounds can downregulate the activity of anti-apoptotic proteins like Bcl-2. nih.gov The increased ratio of Bax to Bcl-2 disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in cell death. The induction of apoptosis by these compounds has been confirmed through various assays, including Annexin V binding analysis via flow cytometry and western blot analysis of key apoptotic markers. merckmillipore.com
| Compound ID | Cancer Cell Line | Effect on Apoptotic Proteins | Result |
|---|---|---|---|
| Compound 5k | HepG2 (Liver Cancer) | Increased Caspase-3 (6.9-fold), Increased Bax (2.6-fold), Decreased Bcl-2 activity. nih.govmdpi.com | Induction of apoptosis. nih.gov |
| Compound 9e | A549 (Lung Cancer) | Induces late apoptosis. merckmillipore.com | Cytotoxic activity. merckmillipore.com |
| Compound 10a | PC3 (Prostate Cancer) | Significant increase in late apoptotic cells. merckmillipore.com | Potent cytotoxic activity. merckmillipore.com |
Modulation of Metabolic Homeostasis (e.g., Glucose Homeostasis)
The biological activities of this compound derivatives are not limited to oncology. Specific derivatives have been identified as potent modulators of metabolic pathways, particularly glucose homeostasis. nih.gov
Research has led to the discovery of compounds with this scaffold that act as agonists for the G protein-coupled receptor 119 (GPR119). nih.gov GPR119 is primarily expressed in the enteroendocrine cells of the intestine and in the pancreatic islets of Langerhans. nih.gov Agonism of this receptor has been shown to modulate the enteroinsular axis, which plays a central role in regulating blood glucose levels. By activating GPR119, these compounds can enhance the release of incretins like glucagon-like peptide-1 (GLP-1) from the gut and stimulate insulin secretion from the pancreas. nih.gov
One such derivative, GSK1104252A, was identified as a potent and selective GPR119 agonist. nih.gov In vivo studies in rodent models demonstrated that this compound improved glycemic control, highlighting the potential utility of GPR119 agonists based on the this compound scaffold for the treatment of type 2 diabetes. nih.gov
| Compound Class/Example | Molecular Target | Mechanism of Action | Metabolic Effect |
|---|---|---|---|
| 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines | GPR119 nih.gov | Receptor Agonism | Modulation of the enteroinsular axis. nih.gov |
| GSK1104252A | GPR119 nih.gov | Potent and selective agonism. nih.gov | Improved glucose homeostasis in rodent models. nih.gov |
Computational Chemistry and in Silico Approaches for 6,7 Dihydro 5h Pyrrolo 2,3 D Pyrimidine Research
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Electronic Property Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the reactivity and electronic landscape of 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine systems. These calculations can elucidate reaction mechanisms for the synthesis of novel derivatives, providing a theoretical framework that complements experimental studies. For instance, understanding the charge delocalization and identifying the electrophilic and nucleophilic regions of the molecule through methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) can guide synthetic strategies. scielo.org.mx
Furthermore, the generation of molecular electrostatic potential maps helps in visualizing the regions of the molecule that are prone to electrophilic or nucleophilic attack, which is crucial for predicting how the molecule will interact with biological targets. scielo.org.mx This level of detailed electronic structure analysis is fundamental for designing molecules with specific reactivity and interaction profiles.
Molecular Docking and Scoring Function Development for Ligand-Target Interactions
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the this compound scaffold, docking studies have been instrumental in understanding their interactions with various biological targets, such as kinases. nih.govresearchgate.netmdpi.com These studies reveal key binding modes and interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the molecule's inhibitory activity.
The accuracy of molecular docking is heavily reliant on the scoring function used to rank the potential binding poses. The development of robust scoring functions is an active area of research. These functions are designed to predict the binding affinity between a ligand and a target. Machine learning approaches are increasingly being used to develop per-target scoring functions, which can improve the accuracy of binding affinity prediction and aid in virtual screening campaigns. mdpi.com The selection of an appropriate scoring function, or a combination of them, is critical for the successful identification of promising lead compounds. researchgate.net
Table 1: Examples of Molecular Docking Studies on Pyrrolo[2,3-d]pyrimidine Derivatives
| Target Protein | Key Findings | Reference |
|---|---|---|
| Bcl2 anti-apoptotic protein | Confirmed promising binding affinities of synthesized compounds, corroborating experimental results. | nih.govresearchgate.net |
| EGFR, Her2, VEGFR2, CDK2 | Indicated similar binding interactions between a potent compound and the four enzymes. | mdpi.com |
| DDR2 active site | Provided a thorough understanding of interactions, paving the way for further drug development. | nih.gov |
| p21-activated kinase 4 (PAK4) | Explored enzyme-inhibitor binding modes qualitatively. | nih.govsemanticscholar.org |
Pharmacophore Modeling and Virtual Screening for Novel this compound Scaffolds
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For the this compound scaffold, pharmacophore models can be generated based on known active ligands. These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that possess the desired pharmacophoric features and are therefore likely to be active. nih.gov
This approach has been successfully applied to discover novel scaffolds for various targets. For instance, a 3D QSAR pharmacophore model was used in the virtual screening of databases to identify a novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold for VEGFR 2 inhibitors. nih.gov The combination of pharmacophore modeling and subsequent molecular docking provides a robust workflow for hit identification and lead generation. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, MD simulations have been employed to investigate the binding modes and inhibitory mechanisms at a molecular level. nih.govsemanticscholar.orgnih.gov These simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key residues involved in the interaction.
By calculating the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), researchers can gain a more quantitative understanding of the binding affinity. nih.govsemanticscholar.orgnih.gov For example, a study on 7H-pyrrolo[2,3-d]pyrimidine inhibitors of p21-activated kinase 4 (PAK4) used MD simulations to show that inhibitors had strong interactions with the hinge region and that specific substitutions enhanced hydrogen bonding and electrostatic interactions. nih.govsemanticscholar.orgnih.gov The root mean square deviation (RMSD) of the protein's Cα atoms over the simulation time is often used to assess the stability of the complex. nih.gov
Table 2: Key Parameters from a Molecular Dynamics Simulation Study of 7H-pyrrolo[2,3-d]pyrimidine Derivatives with PAK4
| Parameter | Finding | Reference |
|---|---|---|
| RMSD | The four inhibitor-protein complexes reached equilibrium with fluctuations of less than 0.1 nm after 50 ns. | nih.gov |
| Binding Free Energy (relative ΔGbind) | The calculated relative binding free energies were qualitatively consistent with the experimental inhibitory order of the compounds. | mdpi.com |
| Key Interactions | Inhibitors formed strong interactions with the hinge region, β-sheets, and charged residues around the 4-substituent. | nih.govsemanticscholar.orgnih.gov |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Optimization for this compound Derivatives
In silico ADMET prediction is a crucial step in the early stages of drug discovery to assess the drug-like properties of candidate compounds and identify potential liabilities. Various computational models are available to predict properties such as gastrointestinal absorption, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicity. mdpi.comresearchgate.net
For pyrrolo[2,3-d]pyrimidine derivatives, in silico ADMET studies have been conducted to evaluate their pharmacokinetic profiles. nih.gov These predictions help in prioritizing compounds for further experimental evaluation and guide the chemical modifications needed to optimize their ADMET properties. For example, properties like Lipinski's rule of five, predicted aqueous solubility, and potential for hERG K+ channel inhibition are often assessed. nih.gov The goal is to design derivatives with a favorable balance of potency, selectivity, and pharmacokinetic properties. drugbank.com
Table 3: Commonly Predicted In Silico ADMET Properties for Pyrrolo[2,3-d]pyrimidine Derivatives
| ADMET Property | Description | Importance |
|---|---|---|
| Absorption | ||
| Caco-2 Cell Permeability | Predicts intestinal absorption. | High permeability is desirable for orally administered drugs. nih.gov |
| Human Oral Absorption | Categorizes the extent of oral absorption. | Essential for determining the route of administration. nih.gov |
| Distribution | ||
| Plasma Protein Binding (PPB) | Predicts the extent to which a drug binds to proteins in the blood. | Affects the free drug concentration and can influence efficacy and clearance. mdpi.com |
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a drug to cross into the central nervous system. | Important for CNS-targeting drugs and for avoiding CNS side effects for peripherally acting drugs. nih.gov |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Predicts the potential for drug-drug interactions. | Inhibition of key CYP isoforms can alter the metabolism of co-administered drugs. mdpi.com |
| Excretion | ||
| Half-life (t1/2) | The time it takes for the drug concentration in the body to be reduced by half. | Influences dosing frequency. |
| Toxicity | ||
| Ames Test | Predicts the mutagenic potential of a compound. | A positive result is a major red flag for drug development. mdpi.com |
| hERG Inhibition | Predicts the risk of cardiac arrhythmia. | A significant safety concern for many drug candidates. nih.govmdpi.com |
| Carcinogenicity | Predicts the potential to cause cancer. | A critical long-term toxicity endpoint. mdpi.com |
Applications of 6,7 Dihydro 5h Pyrrolo 2,3 D Pyrimidine in Advanced Analytical and Bioanalytical Methodologies
Utility of 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine Derivatives as Derivatization Reagents in Mass Spectrometry
Derivatization in mass spectrometry is a chemical modification strategy used to improve the analytical characteristics of a target molecule. This is often necessary when analytes exhibit poor ionization efficiency, are thermally unstable, or are present in complex matrices that interfere with detection. nih.govchromatographyonline.com By attaching a chemical tag, or derivatizing agent, to the analyte, properties like volatility, ionization efficiency, and chromatographic behavior can be favorably altered.
A primary goal of derivatization is to enhance the ionization efficiency of an analyte, which is crucial for achieving low limits of detection in mass spectrometry. chromatographyonline.com For electrospray ionization (ESI), which is widely used for polar and moderately nonpolar compounds, derivatization can be employed to introduce a permanent charge or increase the hydrophobicity of a molecule, both of which can significantly boost the signal response. nih.gov
Research into pyrimidine-based derivatizing agents illustrates this principle effectively. For instance, a novel isotope labeling reagent, 2,4-dimethoxy-6-piperazin-1-yl pyrimidine (B1678525) (DMPP), was specifically designed to improve the mass spectrometric analysis of carboxylic acids. The design of DMPP incorporates features intended to enhance the mass spectrometry response, such as high gas-phase hydrogenation capacity and increased hydrophobicity. This leads to a notable improvement in analytical sensitivity, allowing for the determination of trace-level analytes. The derivatization can enhance the ionization efficiency of peptides by approximately 10-fold on average, with some peptides showing an increase of up to 500-fold. nih.gov
Table 1: Features of DMPP Derivatization Reagent for Enhanced Mass Spectrometry Analysis
| Feature | Benefit |
| Fast Labeling | Derivatization reaction completes in as little as 15 seconds. |
| High Ionization Efficiency | Design incorporates high gas-phase hydrogenation capacity and hydrophobicity to boost MS signal. |
| High Sensitivity | Enables quantitative determination of trace analytes through single reaction monitoring. |
| Low Chemical Background | The reagent itself contributes minimal interference to the analysis. |
Matrix effects represent a significant challenge in quantitative bioanalysis, where co-eluting endogenous components in a sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. chromatographyonline.com Derivatization, particularly when combined with isotopic labeling, is a powerful strategy to mitigate these effects.
By using a stable isotope-labeled version of the derivatizing agent to create an internal standard that is chemically identical to the derivatized analyte, both compounds will have the same chromatographic retention time and ionization response. As they co-elute, they experience the exact same matrix effects. During data analysis, the ratio of the analyte to its stable isotope-labeled internal standard is measured. This ratiometric approach effectively cancels out signal fluctuations caused by matrix effects, thereby improving the accuracy and precision of quantification in complex samples like human urine.
Isotopic labeling is a cornerstone of modern quantitative bioanalysis using mass spectrometry. The introduction of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into a derivatizing agent allows for the creation of ideal internal standards. Pyrrolopyrimidine and related pyrimidine structures are well-suited for this application.
One study detailed the development of a d₀/d₆-labeled 2,4-dimethoxy-6-piperazin-1-yl pyrimidine (DMPP) reagent for the derivatization of carboxylic acids. The unlabeled (d₀) reagent is used to tag the analyte in the sample, while the deuterated (d₆) version is used to create the internal standard. This pair allows for precise quantification. Furthermore, the synthesis of pyrrolo[2,3-d]pyrimidine analogs has been achieved using a variety of isotopic labels for use in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, highlighting the versatility of this scaffold for creating tracers in drug development research.
Table 2: Isotopes Incorporated into Pyrrolopyrimidine Analogs for Analytical Studies
| Isotope | Application |
| Deuterium (B1214612) (²H or D) | Used in d₀/d₆ labeling strategies for creating internal standards for quantitative MS. |
| Carbon-13 (¹³C) | Incorporated at various positions (C-2, C-4, C-6) of the pyrimidine ring for metabolic studies. |
| Nitrogen-15 (¹⁵N) | Incorporated at N-1 and N-3 of the pyrimidine ring for ADME and tracer studies. |
| Carbon-14 (¹⁴C) | Used as a radioisotope label for ADME studies. |
Improvements in Chromatographic Performance Through Derivatization
Beyond mass spectrometry, derivatization is also used to improve the performance of chromatographic separations, particularly in gas chromatography (GC). Analytes that are non-volatile or prone to thermal degradation are unsuitable for direct GC analysis. Chemical derivatization can increase their volatility and thermal stability, making them amenable to this technique.
While specific examples for this compound are not detailed in the literature, the principles are broadly applicable. For instance, increasing the hydrophobicity of a peptide through derivatization not only enhances ESI-MS ionization but also impacts its retention in reversed-phase liquid chromatography (LC), potentially improving separation from interfering compounds. nih.gov In GC-MS, derivatization of other heterocyclic compounds has been shown to prevent the cleavage of thermally sensitive rings, allowing for successful analysis where underivatized compounds would simply degrade. This demonstrates that modifying an analyte's chemical structure is a critical tool for overcoming the inherent limitations of both the analyte and the analytical system.
Future Research Directions and Translational Perspectives for 6,7 Dihydro 5h Pyrrolo 2,3 D Pyrimidine
Exploration of Undiscovered Therapeutic Areas and Novel Biological Targets
The structural framework of pyrrolo[2,3-d]pyrimidines has proven effective against a range of biological targets, primarily kinases. mdpi.combohrium.com However, the therapeutic landscape for this scaffold is far from fully explored. Future research should strategically pivot towards identifying and validating novel biological targets and, consequently, new therapeutic applications beyond the current focus.
Oncology: While established as inhibitors of kinases like ATR, CDK2, and RET, the potential of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives in oncology is not exhausted. nih.govnih.govnih.gov Future work could investigate their activity against other kinase families implicated in cancer, such as the MET family of receptor tyrosine kinases, or explore non-kinase targets within the tumor microenvironment. scispace.com For instance, derivatives have shown promise as inhibitors of the DNA damage response (DDR) protein Ataxia telangiectasia and Rad3-related (ATR) kinase, suggesting a broader role in sensitizing cancer cells to chemotherapy. nih.gov
Inflammatory and Autoimmune Diseases: The identification of a 7H-pyrrolo[2,3-d]pyrimidine derivative as a potent inhibitor of STAT6, a key transcription factor in the IL-4 signaling pathway, opens a significant avenue for the treatment of allergic and asthmatic conditions. nih.gov This finding warrants a more profound exploration of the scaffold's potential in modulating immune responses. Future studies could focus on its efficacy in other inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, by targeting relevant inflammatory pathways.
Neurological Disorders: Research into related fused pyrimidine (B1678525) structures has demonstrated their potential as sigma-1 (σ1) receptor antagonists for the treatment of pain. nih.gov Given the structural similarities, a focused investigation into the activity of this compound derivatives at sigma receptors and other neurological targets is a promising, yet underexplored, research direction. This could lead to the development of novel analgesics or treatments for neurodegenerative diseases.
Infectious Diseases: The pyrrolo[2,3-d]pyrimidine core is a known component of antiviral nucleoside analogs. researchgate.net While much of this research has focused on the ribonucleoside forms, the potential of the this compound scaffold itself as an antiviral or antibacterial agent remains an area of significant opportunity. mdpi.com
Development of Next-Generation Small Molecule Inhibitors and Agonists Based on the Scaffold
The versatility of the this compound scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The development of next-generation molecules will be a key driver of its translational success.
Future efforts in medicinal chemistry will likely concentrate on:
Structure-Activity Relationship (SAR) Studies: A systematic and comprehensive exploration of the chemical space around the scaffold is crucial. This involves the synthesis and biological evaluation of novel derivatives with diverse substitutions at various positions of the pyrrolopyrimidine ring system to delineate the structural requirements for potent and selective activity against desired targets. bohrium.comnih.gov
Fragment-Based and Scaffold-Hopping Approaches: Starting from initial hits, scaffold hopping to related heterocyclic systems can lead to compounds with improved properties. nih.gov For example, the bioisosteric replacement of the pyrrolo[2,3-d]pyrimidine core with a thieno[2,3-d]pyrimidine (B153573) has been explored for its effect on RET kinase inhibition. nih.gov
Targeted Covalent Inhibitors (TCIs): The design of TCIs that form a covalent bond with a specific residue in the target protein can lead to compounds with enhanced potency and prolonged duration of action. The pyrrolo[2,3-d]pyrimidine scaffold can be functionalized with reactive groups to enable such interactions.
Multi-Targeted Ligands: In complex diseases like cancer, targeting a single pathway is often insufficient due to resistance mechanisms. mdpi.com The this compound scaffold is well-suited for the design of multi-targeted inhibitors that can simultaneously modulate several key signaling pathways, potentially leading to synergistic therapeutic effects and a lower likelihood of drug resistance. mdpi.com
| Derivative Class | Target(s) | Therapeutic Potential |
| Halogenated Derivatives | EGFR, Her2, VEGFR2, CDK2 | Cancer mdpi.com |
| 5,6-disubstituted octamides | FGFR4, Tie2, TrkA | Cancer bohrium.com |
| Aminopyrimidine-5-carboxamides | STAT6 | Asthma, Allergic Diseases nih.gov |
| 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives | ATR Kinase | Cancer nih.gov |
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones | CDK2 | Cancer nih.gov |
Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects
To move beyond a single-target, single-disease paradigm, a systems-level understanding of how this compound-based compounds affect cellular networks is essential. The integration of multi-omics data—genomics, proteomics, transcriptomics, and metabolomics—will be instrumental in achieving this. nih.gov
Future research should leverage these technologies to:
Elucidate Mechanisms of Action: Multi-omics approaches can provide an unbiased, global view of the cellular response to a compound, helping to identify not only the primary target but also off-target effects and downstream signaling consequences. This is crucial for understanding both efficacy and potential toxicity.
Identify Predictive Biomarkers: By correlating omics profiles with drug response in preclinical models and patient samples, it will be possible to identify biomarkers that can predict which patients are most likely to benefit from a particular this compound-based therapy. This is a cornerstone of personalized medicine.
Uncover Resistance Mechanisms: The analysis of omics data from drug-resistant cell lines or tumors can reveal the molecular pathways that are activated to circumvent the drug's effects. This knowledge is critical for designing rational combination therapies and developing next-generation inhibitors that can overcome resistance.
Synergistic Approaches Combining Advanced Computational Design with High-Throughput Screening Methodologies
The discovery and optimization of novel this compound derivatives can be significantly accelerated by the synergy between computational and experimental approaches. nih.gov High-throughput computational screening (HTCS) has revolutionized the early stages of drug discovery by enabling the rapid in silico evaluation of vast chemical libraries. nih.govnih.gov
Key synergistic strategies for the future include:
Virtual Screening and Molecular Docking: Utilizing the known crystal structures of target proteins, molecular docking can be employed to screen large virtual libraries of this compound derivatives to identify those with the highest predicted binding affinity. plos.org This allows for the prioritization of compounds for synthesis and experimental testing, saving time and resources. plos.org
Molecular Dynamics (MD) Simulations: For promising hits identified through docking, MD simulations can provide a more dynamic and accurate picture of the ligand-protein interactions, helping to refine binding poses and predict binding free energies with greater precision. mdpi.complos.org
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: As more data on the biological activity of this compound derivatives become available, QSAR models and machine learning algorithms can be trained to predict the activity of novel, unsynthesized compounds. nih.gov These models can guide the design of new derivatives with improved properties.
Integration with High-Throughput Screening (HTS): The outputs of computational screening can be seamlessly integrated with experimental HTS campaigns. plos.org Computationally prioritized compound sets can be tested in high-throughput biological assays to validate the in silico predictions and identify novel lead compounds for further development. plos.orgbenthamscience.com
| Computational Method | Application in this compound Research |
| Molecular Docking | Prediction of binding modes and affinities to target proteins. mdpi.complos.org |
| Molecular Dynamics Simulations | Refinement of binding poses and calculation of binding free energies. mdpi.complos.org |
| QSAR Modeling | Prediction of biological activity based on chemical structure. nih.gov |
| Virtual High-Throughput Screening | Rapid in silico screening of large compound libraries. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A multi-step synthesis involving cyclization and functionalization is common. For example, intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate can be coupled with formamidine to form pyrimidin-4-ol derivatives, followed by cyclization and chlorination steps . Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical. Parallel small-scale reactions under varying conditions (e.g., 80–120°C, DMF vs. THF) can identify optimal parameters. Yield improvements often require purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For instance, NMR can resolve substituent positions (e.g., ethyl or methyl groups at the 5-position), while NMR identifies carbon environments in the fused ring system . High-resolution mass spectrometry (HRMS) validates molecular formulas, and infrared (IR) spectroscopy detects functional groups like NH or C=O .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR2) given structural analogs’ activity . Use in vitro cell viability assays (MTT or ATP-luminescence) at concentrations of 1–100 μM. Include positive controls (e.g., gefitinib for EGFR) and validate results with dose-response curves (IC calculations) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported kinase inhibitory potencies of this compound derivatives across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize protocols using the ADP-Glo™ Kinase Assay and compare results under identical conditions. Structural analogs with ethyl vs. methyl substituents show varying binding affinities due to steric effects; molecular docking (e.g., AutoDock Vina) can model these interactions .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?
- Methodological Answer :
- Step 1 : Synthesize derivatives with substituents at positions 2, 4, and 5 (e.g., halogens, alkyl chains, aryl groups) .
- Step 2 : Test against a panel of kinases (e.g., CDK2, Her2) to identify selectivity trends.
- Step 3 : Use X-ray crystallography or cryo-EM to resolve binding modes of high-affinity analogs.
- Data Analysis : Corporate bioactivity data into QSAR models (e.g., CoMFA) to predict novel analogs .
Q. What in vivo models are appropriate for evaluating the antitumor efficacy of derivatives?
- Methodological Answer : Use xenograft models (e.g., HCT-116 colorectal cancer) with daily oral doses (10–50 mg/kg). Monitor tumor volume via caliper measurements and validate target engagement via immunohistochemistry (phospho-EGFR staining). Include pharmacokinetic profiling (plasma half-life, bioavailability) to optimize dosing regimens .
Methodological Challenges and Solutions
Q. How can researchers address low solubility of this compound in aqueous buffers?
- Answer : Use co-solvents (e.g., DMSO ≤ 0.1%) or formulate as nanoparticles (e.g., PEG-PLGA encapsulation). Solubility can be predicted via Hansen solubility parameters or experimentally measured using shake-flask methods .
Q. What analytical approaches confirm the purity of synthesized derivatives?
- Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with evaporative light scattering detection (ELSD). Purity >95% is required for biological testing. For trace impurities, LC-MS/MS identifies byproducts (e.g., dehalogenated analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
